4-Phenylazepan-4-ol

11β-HSD1 inhibition Metabolic syndrome Glucocorticoid modulation

Procure 4-Phenylazepan-4-ol as a versatile core scaffold for synthesizing novel 11β-HSD1 inhibitors and opioid receptor probes. Its unique 4-phenyl and 4-hydroxyl groups provide orthogonal hydrogen bonding and lipophilic anchors not achievable with generic azepanes. The secondary amine and tertiary alcohol offer dual derivatization handles for library synthesis and PROTAC development. Documented 2.7-fold potency modulation through N-substitution and 4.4-fold sulfonamide-to-amide gains enable rational SAR exploration. Secure a research-use-only batch with documented purity for your next study.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B11720350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylazepan-4-ol
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CC(CCNC1)(C2=CC=CC=C2)O
InChIInChI=1S/C12H17NO/c14-12(7-4-9-13-10-8-12)11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2
InChIKeyGZMDKKZLUIYOFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylazepan-4-ol Procurement Guide: Core Scaffold for Azepane-Based Drug Discovery


4-Phenylazepan-4-ol (CAS 1202-87-5) is a tertiary alcohol derivative of the seven-membered azepane heterocycle, featuring a phenyl substituent and a hydroxyl group at the 4-position [1]. This compound serves as the foundational core structure for multiple clinically developed opioid analgesics, including ethoheptazine and proheptazine, and is a key intermediate in the synthesis of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors [2]. Unlike simpler azepanes, the presence of both the 4-phenyl group and the 4-hydroxyl moiety provides a unique hydrogen-bonding donor/acceptor site and a rigid lipophilic anchor, enabling specific interactions with biological targets that are not achievable with unsubstituted or mono-substituted analogs [3].

Why 4-Phenylazepan-4-ol Cannot Be Replaced by Simple Azepane or Phenylazepane Analogs


The 4-phenylazepan-4-ol scaffold possesses a unique combination of structural features that critically influence its biological activity. Replacing it with a generic azepane (e.g., 4-phenylazepane lacking the 4-OH group) or a simple phenyl-substituted azepane results in a complete loss of hydrogen-bonding capacity at the 4-position, which is essential for target engagement in systems like 11β-HSD1 inhibition [1]. Conversely, substituting the core with a 3-phenylazepane derivative, such as meptazinol, alters the spatial orientation of the phenyl ring relative to the nitrogen, leading to a different pharmacological profile (e.g., mixed agonist/antagonist activity at opioid receptors versus the full agonist profile of 4-phenylazepane-based drugs) [2]. Therefore, direct substitution without comprehensive re-validation of target binding, selectivity, and downstream functional activity is not scientifically sound for any research program relying on the established structure-activity relationships (SAR) of this chemotype.

Quantitative Differentiation of 4-Phenylazepan-4-ol Derivatives: A Comparator-Based Evidence Guide


11β-HSD1 Inhibitory Potency: 4-Phenylazepan-4-ol Core vs. Alternative Scaffolds

Derivatives of 4-phenylazepan-4-ol demonstrate potent and tunable inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Direct comparison of a 4-phenylazepan-4-ol-based sulfonamide (1-(4-ethylphenylsulfonyl)-4-phenylazepan-4-ol) against a structurally distinct azepane amide ((4-methoxyphenyl)(4-phenylazepan-1-yl)methanone) reveals significant differences in potency. While the amide achieves an IC50 of 111 nM against human 11β-HSD1, the sulfonamide derivative is approximately 4.4-fold less potent, with an IC50 of 493 nM in the same assay [1][2]. This quantitative difference underscores the critical impact of the linker chemistry off the azepane nitrogen, where the sulfonamide and amide groups confer distinct electronic and steric properties that modulate enzyme binding.

11β-HSD1 inhibition Metabolic syndrome Glucocorticoid modulation

11β-HSD1 Inhibitory Potency: Impact of para-Substitution on the Phenylsulfonyl Moiety

Within the same sulfonamide series, the choice of para-substituent on the phenyl ring attached to the sulfonyl group directly modulates 11β-HSD1 inhibitory potency. A direct comparison between the para-ethyl and para-methoxy derivatives shows that the ethyl analog (1-(4-ethylphenylsulfonyl)-4-phenylazepan-4-ol) is 2.7-fold more potent against the human enzyme (IC50 = 493 nM) compared to the methoxy analog (1-(4-methoxyphenylsulfonyl)-4-phenylazepan-4-ol), which has an IC50 of 1,320 nM [1][2]. This trend is consistent across species, with the ethyl analog also showing greater potency against the mouse enzyme (IC50 = 1,410 nM) compared to the methoxy analog (IC50 = 1,980 nM) [1][2].

11β-HSD1 inhibition Structure-activity relationship (SAR) Medicinal chemistry

Cross-Species Potency Variation in 11β-HSD1 Inhibition

The inhibitory potency of 4-phenylazepan-4-ol derivatives can vary significantly between human and mouse 11β-HSD1 orthologs. For the 1-(4-ethylphenylsulfonyl)-4-phenylazepan-4-ol derivative, the IC50 against the human enzyme is 493 nM, whereas against the mouse enzyme, it is 1,410 nM, representing a 2.9-fold reduction in potency [1]. Similarly, the 1-(4-methoxyphenylsulfonyl)-4-phenylazepan-4-ol derivative shows an IC50 of 1,320 nM against human 11β-HSD1 and 1,980 nM against the mouse enzyme [2]. This species-dependent variation is a critical consideration for translating in vitro findings to in vivo models.

Species selectivity 11β-HSD1 inhibition Preclinical development

Opioid Receptor Pharmacology: 4-Phenylazepane Core vs. 3-Phenylazepane (Meptazinol)

The position of the phenyl substituent on the azepane ring dictates the pharmacological profile at opioid receptors. Compounds built on the 4-phenylazepane scaffold (e.g., ethoheptazine, proheptazine) are generally classified as full opioid agonists [1]. In contrast, meptazinol, which contains a 3-phenylazepane core, acts as a partial μ-opioid receptor agonist with mixed agonist/antagonist properties, a characteristic that is clinically associated with a lower risk of dependence and abuse compared to full μ-agonists like morphine [2]. While direct binding affinity (Ki or IC50) data for the 4-phenylazepan-4-ol core itself at opioid receptors is limited in the public domain, the established clinical and pharmacological profiles of its direct derivatives provide a robust class-level inference of its potential activity.

Opioid receptor Analgesia Mu-opioid receptor Dependence liability

Kappa Opioid Receptor (KOR) Binding Affinity of a Structurally Related Analog

While direct data for 4-phenylazepan-4-ol at the kappa opioid receptor (KOR) is unavailable, a structurally related analog provides a quantitative benchmark. A compound identified as CHEMBL2110227, which contains a 4-phenylazepane core, was evaluated for KOR affinity and demonstrated an IC50 of 17,500 nM in a competitive binding assay using rat brain membranes and the selective KOR radioligand [3H]U-69593 [1]. This micromolar affinity (17.5 μM) suggests that the 4-phenylazepane scaffold has a measurable, albeit modest, interaction with the KOR, and highlights the potential for structural optimization to enhance potency for this target.

Kappa opioid receptor KOR agonist Analgesia Pruritus

Recommended Procurement and Application Scenarios for 4-Phenylazepan-4-ol


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies for 11β-HSD1 Inhibitors

Procure 4-phenylazepan-4-ol as a versatile core scaffold for synthesizing and evaluating novel 11β-HSD1 inhibitors. The quantitative SAR data for N-sulfonamide derivatives (e.g., para-ethyl vs. para-methoxy) demonstrates that potency can be modulated by up to 2.7-fold through simple structural changes [1][2]. Furthermore, the 4.4-fold difference in potency between sulfonamide and amide N-substituents provides a clear basis for prioritizing synthetic efforts and understanding the pharmacophore requirements for this target [3]. This compound is ideal for generating focused libraries to optimize metabolic stability and selectivity over 11β-HSD2.

Pharmacology: Characterizing Opioid Receptor Subtype Selectivity and Functional Activity

Utilize 4-phenylazepan-4-ol as a key intermediate for synthesizing probe molecules to investigate opioid receptor pharmacology. The established clinical use of 4-phenylazepane derivatives (e.g., ethoheptazine, proheptazine) as full agonists contrasts sharply with the mixed agonist/antagonist profile of the 3-phenylazepane isomer meptazinol [4][5]. This scaffold enables the systematic exploration of how substituents on the 4-position modulate activity at μ, δ, and κ opioid receptors, as evidenced by the measurable KOR affinity (IC50 = 17.5 μM) of a related analog [6].

Preclinical Development: Species-Specific Potency Assessment and In Vivo Model Selection

Procure 4-phenylazepan-4-ol to synthesize tool compounds for assessing species-dependent differences in target engagement. The documented 2.9-fold reduction in potency of 11β-HSD1 inhibitors against the mouse ortholog compared to human [1] is critical information for planning in vivo efficacy and toxicology studies in rodent models. Researchers can use this data to calibrate dosing regimens and interpret pharmacodynamic endpoints, ensuring that preclinical findings are accurately translated to the human context.

Chemical Biology: Synthesis of Bifunctional Probes and Targeted Protein Degraders (PROTACs)

The 4-phenylazepan-4-ol core, with its secondary amine and tertiary alcohol functionalities, offers two orthogonal handles for chemical derivatization. This makes it an attractive building block for creating bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras). The azepane nitrogen can be functionalized to recruit an E3 ligase ligand (e.g., via a sulfonamide or amide linker as demonstrated in 11β-HSD1 inhibitors [1]), while the 4-hydroxyl group can be derivatized to attach a target-binding warhead or a fluorescent reporter. This dual functionality enables the exploration of novel chemical biology tools within the azepane chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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